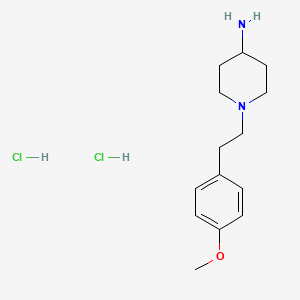

4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride

Vue d'ensemble

Description

4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O and a molecular weight of 307.26 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a methoxyphenethyl group, and a piperidine ring, making it a versatile molecule for different chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenethylamine and piperidine.

Formation of Intermediate: The reaction between 4-methoxyphenethylamine and piperidine under controlled conditions leads to the formation of an intermediate compound.

Amination: The intermediate compound undergoes amination to introduce the amino group at the desired position.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction steps. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety. The use of cleanroom facilities and adherence to good manufacturing practices (GMP) are essential for producing this compound on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as chlorine or bromine, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-amino-1-(4-methoxyphenethyl)piperidine dihydrochloride exhibit antimicrobial properties. For instance, derivatives of piperidine have been studied for their efficacy against Mycobacterium tuberculosis, with modifications to the piperidine structure enhancing activity against resistant strains .

Neuropharmacology

The compound has been investigated for its potential as a neuropharmacological agent, particularly in the treatment of central nervous system disorders. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound involves various chemical reactions, including the use of lithium aluminum hydride for reducing amides to amines. This synthetic approach allows for the introduction of functional groups that can enhance biological activity .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-1-Boc-piperidine: This compound is similar in structure but contains a Boc (tert-butoxycarbonyl) protecting group.

4-(Aminomethyl)piperidine: This compound has an aminomethyl group instead of a methoxyphenethyl group

Uniqueness

4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride is unique due to the presence of the methoxyphenethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and reactivity.

Activité Biologique

4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its structural features, which include an amino group and a methoxyphenethyl substituent, contributing to its interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClN\O

- Molecular Weight : 284.19 g/mol

Structural Features

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is crucial for the compound's biological activity.

- Methoxy Group : The presence of the methoxy group enhances lipophilicity, potentially affecting the compound's ability to cross biological membranes.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to modulate neurotransmitter release and receptor activity, particularly in the central nervous system (CNS). The compound may act as a selective modulator of neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Pharmacological Applications

Recent studies have explored the following pharmacological applications:

- Antiviral Activity : Research indicates that derivatives of piperidine, including this compound, may exhibit antiviral properties. For instance, it has been evaluated against human coronaviruses, showing potential as a selective replication inhibitor .

- Neurotransmitter Modulation : The compound is being investigated for its ability to modulate neurotransmitter systems such as dopamine and serotonin pathways. This modulation could have implications in treating conditions like depression and anxiety.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly alter biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and receptor affinity |

| Amino group | Critical for receptor binding and activity |

Antiviral Efficacy

A study focused on piperidine derivatives demonstrated that certain analogs exhibited significant antiviral activity against HCoV-229E, a model for studying coronaviruses. The study highlighted that modifications at specific positions on the piperidine ring could enhance antiviral potency .

Neuropharmacological Studies

In neuropharmacological research, this compound was shown to affect dopamine receptor signaling pathways. In vitro assays indicated that compounds with similar structures could inhibit dopamine uptake, suggesting potential applications in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.2ClH/c1-17-14-4-2-12(3-5-14)6-9-16-10-7-13(15)8-11-16;;/h2-5,13H,6-11,15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRFXPDCJLQUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700764 | |

| Record name | 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108555-25-5 | |

| Record name | 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.